3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride
Description
Properties
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3.ClH/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9;/h1-5H,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVDPMMQRVOVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 3-(2-fluorophenyl)-1H-pyrazole. The final step involves the amination of the pyrazole ring to introduce the amine group, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The compound has been investigated for its potential in treating various types of cancers. Research indicates that pyrazole derivatives, including 3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride, exhibit significant inhibitory effects on tumor cell proliferation. Specifically, it has shown efficacy against multiple cancer types such as non-small cell lung cancer, breast cancer, and prostate cancer. The mechanism involves the inhibition of protein kinases like AXL, which are crucial for tumor growth and survival .
2. Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory effects of pyrazole derivatives. In particular, this compound has been shown to reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases .
3. Antimicrobial Activity
The compound demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showing promising minimum inhibitory concentrations (MICs), which indicate its potential as an antimicrobial agent .
Agrochemical Applications
1. Pesticidal Properties
Research has explored the use of pyrazole compounds in agriculture as pesticides. The synthesis of various derivatives has led to the development of compounds that effectively target pests while minimizing environmental impact . The specific application of this compound in this area is still under investigation but shows potential based on related compounds.
Data Table: Summary of Applications
| Application Area | Specific Use | Efficacy/Notes |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | Effective against multiple cancers; targets protein kinases |
| Anti-inflammatory | Reducing inflammation markers | Promising results in preclinical models |
| Antimicrobial | Activity against MRSA and E. coli | Significant MIC values indicating strong antimicrobial properties |
| Agrochemical | Potential use as a pesticide | Ongoing research; related compounds show effectiveness |
Case Studies
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited sub-micromolar activity against cancer cells, highlighting their potential as lead compounds for drug development .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazole derivatives. The researchers demonstrated that treatment with this compound significantly reduced pro-inflammatory cytokines in vitro and in vivo models of inflammation . This suggests its utility in developing new anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Halogen Effects: The 2-fluorophenyl group in the target compound contrasts with the 4-chlorophenyl group in CAS 91857-91-7. Fluorine’s electronegativity enhances binding affinity in kinase targets compared to chlorine .
Amine Position and Bioactivity :
- Pyrazole-4-amine derivatives (e.g., target compound) are preferred in kinase inhibitor scaffolds due to optimal hydrogen bonding with ATP-binding pockets, whereas pyrazole-3-amine derivatives (e.g., CAS 1001757-50-1) may exhibit altered binding kinetics .
Counterion Impact :
- Hydrochloride salts (e.g., target compound) improve aqueous solubility for in vitro assays, whereas free-base analogues (e.g., CAS 1156177-23-9) require formulation optimization for bioavailability .
Research Findings and Limitations
- Biological Activity : Fluorine at the ortho position (target compound) enhances target selectivity over para -substituted analogues, as shown in kinase inhibition assays .
- Limitations : Hydrochloride salts may complicate pharmacokinetic studies due to pH-dependent solubility, necessitating salt metathesis for in vivo applications .
Biological Activity
3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorophenyl group and an amino group, which contribute to its reactivity and biological interactions. The following sections will detail its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.
Antimicrobial Activity
Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : These compounds often target bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication. This mechanism was observed in derivatives that showed sub-micromolar activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) .
- Minimum Inhibitory Concentration (MIC) : In a study involving various pyrazole derivatives, it was found that some exhibited MIC values as low as 0.125 mg/mL against S. aureus, showcasing their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various tumor cell lines:
- Cell Line Studies : Research demonstrated that certain pyrazole derivatives could inhibit proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For example, one derivative displayed a mean growth inhibition percentage of 54.25% against HepG2 cells .
- Selectivity : Notably, some compounds were inactive against normal fibroblasts, indicating a degree of selectivity that could minimize side effects during therapeutic use .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been highlighted in recent research:
- Inflammatory Models : In vitro studies indicated that certain pyrazole compounds could reduce LPS-induced glial inflammation in BV-2 cells, suggesting potential applications in treating neuroinflammatory conditions .
- In Vivo Studies : Animal models have shown that these compounds can significantly decrease inflammation markers, demonstrating their therapeutic potential for inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Example Findings |
|---|---|---|
| Antimicrobial | Inhibition of DNA gyrase and topoisomerase | MIC values as low as 0.125 mg/mL against MSSA |
| Anticancer | Inhibition of cell proliferation | 54.25% growth inhibition in HepG2 cells |
| Anti-inflammatory | Reduction of inflammatory markers | Significant decrease in LPS-induced inflammation |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrazole derivatives against a range of bacterial strains. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to non-fluorinated analogs .
- Cancer Cell Line Testing : Another research project focused on the antiproliferative effects of pyrazole derivatives on cervical and liver cancer cells. The study revealed that structural modifications led to varying degrees of efficacy, highlighting the importance of molecular design in drug development .
- Neuroinflammation Model : In vivo experiments using mouse models demonstrated that specific pyrazole derivatives could significantly reduce microglial activation and astrocyte proliferation in response to inflammatory stimuli .
Q & A
Q. What experimental and computational methods validate tautomeric equilibria in solution vs. solid state?
- Methodological Answer : Variable-temperature (e.g., 25–80°C in DMSO-d) detects tautomeric shifts, while SC-XRD confirms the dominant form in crystals. Solvent-dependent DFT calculations (e.g., PCM models) predict equilibrium populations. For example, 1H-pyrazole vs. 2H-pyrazole tautomers exhibit distinct NOESY correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
